
chlorozinc(1+);2-phenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorozinc(1+);2-phenyl-1,3-dioxolane is a chemical compound that combines a chlorozinc cation with a 2-phenyl-1,3-dioxolane ligand. The 1,3-dioxolane ring is a five-membered heterocyclic acetal, which is commonly used in organic synthesis as a protecting group for carbonyl compounds . The phenyl group attached to the dioxolane ring adds aromatic stability and potential for further functionalization .
准备方法
Synthetic Routes and Reaction Conditions
Chlorozinc(1+);2-phenyl-1,3-dioxolane can be synthesized through the reaction of zinc chloride with 2-phenyl-1,3-dioxolane in an appropriate solvent. The reaction typically requires a Lewis acid catalyst to facilitate the formation of the chlorozinc complex . The general reaction conditions involve refluxing the reactants in a solvent such as toluene or dichloromethane, followed by purification through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the industrial production more sustainable .
化学反应分析
Types of Reactions
Chlorozinc(1+);2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The chlorozinc cation can participate in nucleophilic substitution reactions, leading to the formation of new organozinc compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed in substitution reactions.
Major Products
Oxidation: Benzaldehyde and other aromatic aldehydes.
Reduction: Cyclohexyl derivatives.
Substitution: Various organozinc compounds.
科学研究应用
Chlorozinc(1+);2-phenyl-1,3-dioxolane has several scientific research applications:
作用机制
The mechanism of action of chlorozinc(1+);2-phenyl-1,3-dioxolane involves the coordination of the chlorozinc cation with the oxygen atoms of the dioxolane ring. This coordination stabilizes the compound and facilitates its participation in various chemical reactions . The molecular targets and pathways involved depend on the specific reaction and application, but generally involve the formation of stable intermediates and transition states .
相似化合物的比较
Chlorozinc(1+);2-phenyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring analog with similar protecting group properties but different reactivity due to ring size.
2-Phenyl-1,3-dioxane: Similar to 2-phenyl-1,3-dioxolane but with a six-membered ring, offering different steric and electronic properties.
Tetrahydrofuran (THF): A five-membered ring ether with similar solvent properties but lacking the acetal functionality.
The uniqueness of this compound lies in its combination of a chlorozinc cation with a 2-phenyl-1,3-dioxolane ligand, providing both stability and reactivity for various applications .
属性
CAS 编号 |
820974-47-8 |
|---|---|
分子式 |
C9H9ClO2Zn |
分子量 |
250.0 g/mol |
IUPAC 名称 |
chlorozinc(1+);2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C9H9O2.ClH.Zn/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h2-5,9H,6-7H2;1H;/q-1;;+2/p-1 |
InChI 键 |
DRKZWWKCQWGJDW-UHFFFAOYSA-M |
规范 SMILES |
C1COC(O1)C2=CC=[C-]C=C2.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)
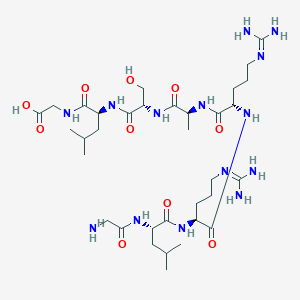
![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)

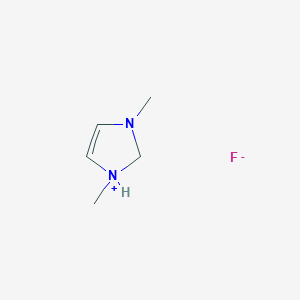
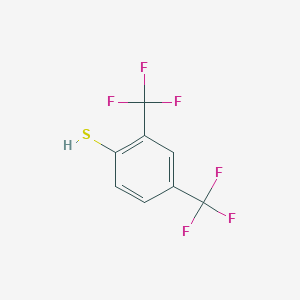
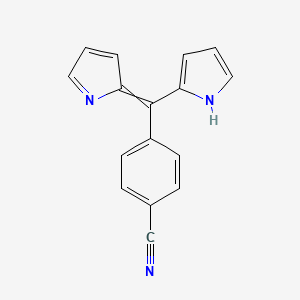
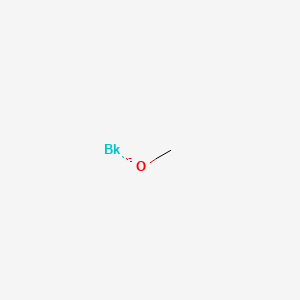
![(2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B12526387.png)

![1-[(2-Methylbutan-2-YL)disulfanyl]octane](/img/structure/B12526397.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)-](/img/structure/B12526400.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-fluorophenyl)-](/img/structure/B12526405.png)
